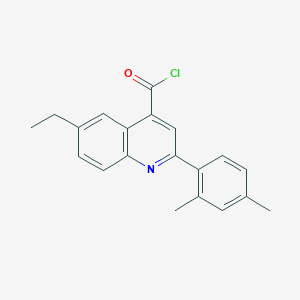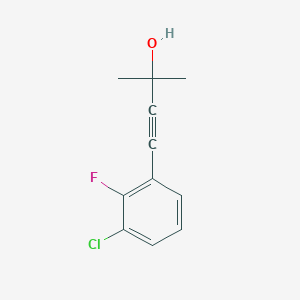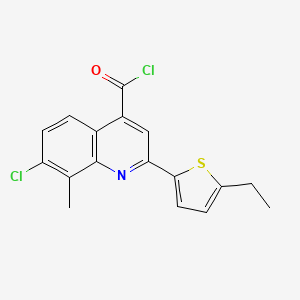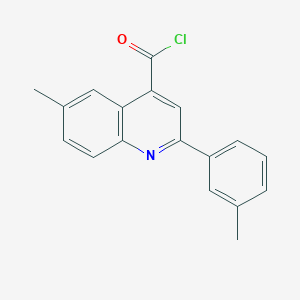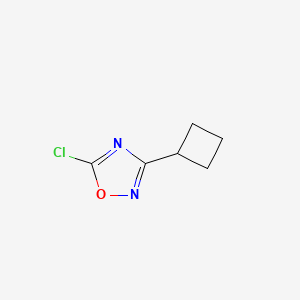
5-氯-3-环丁基-1,2,4-恶二唑
描述
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is a derivative of the 1,2,4-oxadiazole class of compounds .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole consists of a five-membered 1,2,4-oxadiazole heterocyclic ring attached to a cyclobutyl group and a chlorine atom . The 1,2,4-oxadiazole ring contains one oxygen and two nitrogen atoms .
科学研究应用
医药化学:抗癌应用
5-氯-3-环丁基-1,2,4-恶二唑: 衍生物因其作为抗癌剂的潜力而被研究。 恶二唑环可以作为药效团,与生物靶点相互作用以抑制癌细胞生长 . 研究人员专注于合成各种衍生物并评估其对不同癌细胞系的细胞毒性。
农业:杀虫剂开发
在农业中,恶二唑衍生物正在研究其在杀虫剂制剂中的用途。 它们的结构特性允许创建可以靶向特定害虫而不会损害作物或环境的化合物 .
材料科学:高能材料
恶二唑核心以其高能特性而闻名5-氯-3-环丁基-1,2,4-恶二唑 可用于开发用于需要快速能量释放的应用的含能材料,例如推进剂和炸药 .
环境科学:污染修复
恶二唑化合物由于其反应性,正在研究其分解污染物的能力。 它们可能被用于高级氧化工艺中,用于修复受污染的水和土壤 .
生物化学:酶抑制
在生物化学中,5-氯-3-环丁基-1,2,4-恶二唑 的恶二唑环用于设计酶抑制剂。 这些抑制剂可以调节生化途径,是研究酶功能和机制的宝贵工具 .
药理学:药物设计与合成
恶二唑部分是药物设计中的一个常见特征,因为它具有多功能性,并且能够形成具有理想药代动力学特性的稳定化合物。 它用作合成具有提高疗效和减少副作用的新药的支架 .
安全和危害
作用机制
Target of Action
Similar compounds in the 1,2,4-oxadiazole class have been reported to have anti-infective properties, suggesting potential targets could be proteins or enzymes involved in infectious disease pathways .
Mode of Action
It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole may interact with its targets through hydrogen bonding, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
Similar compounds in the 1,2,4-oxadiazole class have been reported to disrupt growth and pathogenicity of certain bacteria by interfering with pathways associated with bacterial virulence .
Result of Action
Given the potential anti-infective properties of similar 1,2,4-oxadiazole compounds, it’s plausible that the compound could lead to disruption of bacterial growth and pathogenicity .
生化分析
Biochemical Properties
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound interacts with proteins by forming hydrogen bonds and hydrophobic interactions, which can alter the protein’s conformation and activity. Additionally, 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole can bind to nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole exerts its effects through various mechanisms. It binds to specific enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions . This inhibition can occur through competitive or non-competitive binding, depending on the enzyme and the binding site. Furthermore, 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole can interact with transcription factors, altering gene expression by either upregulating or downregulating specific genes . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole in laboratory settings have been studied to understand its stability and long-term effects. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its biochemical activity . In vitro and in vivo studies have shown that the compound’s effects on cellular function can vary over time, with initial inhibition of enzyme activity followed by gradual recovery as the compound degrades .
Dosage Effects in Animal Models
In animal models, the effects of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring safe application in biochemical research.
Metabolic Pathways
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, it can affect the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within the cell, ensuring its localization to target sites . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and optimizing its application in biochemical research.
Subcellular Localization
The subcellular localization of 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins . Additionally, it can be transported into the nucleus, where it affects gene expression by interacting with transcription factors and nucleic acids . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its proper localization and function .
属性
IUPAC Name |
5-chloro-3-cyclobutyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFHPOIOKPCTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283770 | |
| Record name | 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-96-1 | |
| Record name | 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188264-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-cyclobutyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





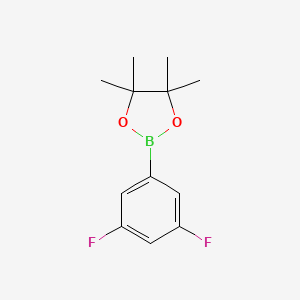

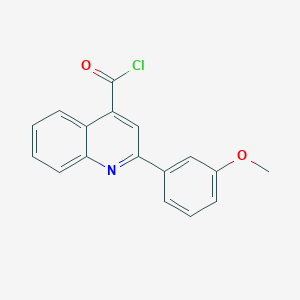
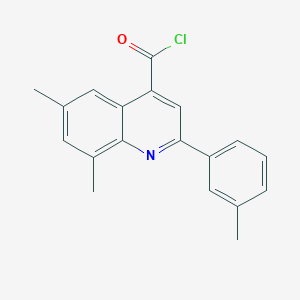

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)
